molecular formula C28H22ClN3O3 B2721261 N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide CAS No. 392246-26-3

N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide

Cat. No.: B2721261
CAS No.: 392246-26-3
M. Wt: 483.95
InChI Key: CZMHJNYLRORYGU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide is a useful research compound. Its molecular formula is C28H22ClN3O3 and its molecular weight is 483.95. The purity is usually 95%.
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Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide is a complex organic compound belonging to the class of substituted benzamides. Its structure features a benzoyl moiety, a urea linkage, and multiple aromatic rings, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Pharmacological Properties

Substituted benzamides, including this compound, are known for their diverse pharmacological effects. These compounds often exhibit significant biological activities such as:

  • Anti-inflammatory Effects : Many benzamide derivatives have been investigated for their ability to reduce inflammation, which is crucial in treating various chronic diseases.
  • Anticancer Activity : The structural characteristics of this compound suggest potential interactions with cancer-related biological targets, making it a candidate for anticancer drug development.
  • Neuroleptic Activity : Some benzamide derivatives have shown promise in treating psychotic disorders by modulating neurotransmitter systems.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in inflammatory and cancer pathways. Molecular docking simulations and biochemical assays are recommended to clarify its interactions with these targets.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various synthetic pathways. One common method involves reacting 2-benzoyl-4-methylphenylamine with 3-chloroaniline in the presence of coupling agents or catalysts to form the urea linkage. This synthesis method allows for efficient formation while minimizing by-products .

Structural Characteristics

The molecular structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits complex arrangements of dihedral angles due to the presence of multiple aromatic systems, influencing its reactivity and interactions with biological targets .

Biological Evaluation

Research has indicated that compounds similar to this compound possess notable biological activities:

  • Insecticidal Activity : Related compounds have demonstrated significant insecticidal properties against various pests, indicating potential applications in agriculture .
  • Neuroleptic Effects : Studies on similar benzamide derivatives have shown their efficacy in reducing stereotyped behavior in animal models, suggesting potential use in treating psychosis .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anti-inflammatoryReduces inflammation in various models
AnticancerPotential interactions with cancer-related targets
NeurolepticModulates neurotransmitter systems
InsecticidalEffective against pests like mosquitoes and beetles

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-chlorophenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O3/c1-18-14-15-25(23(16-18)26(33)19-8-3-2-4-9-19)31-27(34)22-12-5-6-13-24(22)32-28(35)30-21-11-7-10-20(29)17-21/h2-17H,1H3,(H,31,34)(H2,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMHJNYLRORYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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